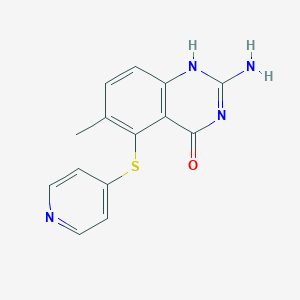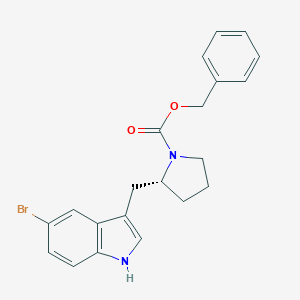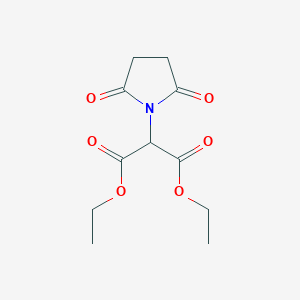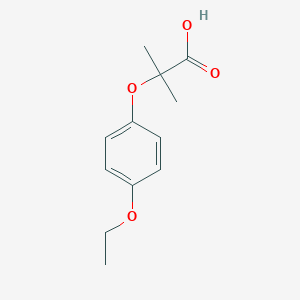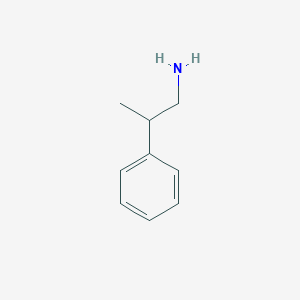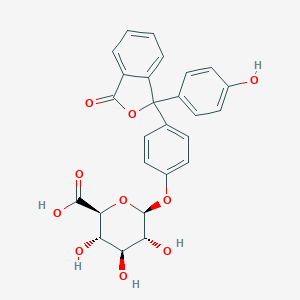
1,3,6,8-Tetrachloronaphthalene
説明
1,3,6,8-Tetrachloronaphthalene (TCN) is a polychlorinated naphthalene compound that is widely used in various industrial applications. TCN is a persistent organic pollutant (POP) that has been identified as a potential environmental hazard due to its toxicity and persistence in the environment.
作用機序
The mechanism of action of 1,3,6,8-Tetrachloronaphthalene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind covalently to cellular macromolecules, such as DNA and proteins. This can lead to cellular damage and oxidative stress, which can ultimately result in cell death.
Biochemical and Physiological Effects:
1,3,6,8-Tetrachloronaphthalene has been shown to have a wide range of biochemical and physiological effects on various organisms. In fish, 1,3,6,8-Tetrachloronaphthalene has been shown to cause liver damage, decreased growth, and altered reproductive function. In birds, 1,3,6,8-Tetrachloronaphthalene has been shown to cause decreased egg production and increased mortality. In mammals, 1,3,6,8-Tetrachloronaphthalene has been shown to cause liver damage, altered immune function, and decreased fertility.
実験室実験の利点と制限
1,3,6,8-Tetrachloronaphthalene is a useful model compound for studying the toxicity and environmental behavior of POPs due to its stability and persistence in the environment. However, 1,3,6,8-Tetrachloronaphthalene is also highly toxic and can pose a risk to researchers working with the compound. Additionally, 1,3,6,8-Tetrachloronaphthalene is not representative of all POPs, and the results obtained from studies using 1,3,6,8-Tetrachloronaphthalene may not be applicable to other POPs.
将来の方向性
Future research on 1,3,6,8-Tetrachloronaphthalene should focus on developing more sensitive and specific methods for detecting and quantifying the compound in environmental samples. Additionally, more research is needed to fully understand the mechanism of action of 1,3,6,8-Tetrachloronaphthalene and its effects on various organisms. Finally, research should focus on developing alternative compounds that can be used as models for studying the toxicity and environmental behavior of POPs.
合成法
1,3,6,8-Tetrachloronaphthalene can be synthesized by the chlorination of naphthalene using a mixture of chlorine and sulfur. The reaction is carried out at high temperature and pressure, and the product is purified by distillation and recrystallization. The yield of 1,3,6,8-Tetrachloronaphthalene is typically around 50%, and the purity can be as high as 98%.
科学的研究の応用
1,3,6,8-Tetrachloronaphthalene has been widely used in scientific research as a model compound for studying the toxicity and environmental behavior of POPs. 1,3,6,8-Tetrachloronaphthalene has been shown to have toxic effects on a wide range of organisms, including fish, birds, and mammals. 1,3,6,8-Tetrachloronaphthalene is also a potent inducer of cytochrome P450 enzymes, which are involved in the metabolism of many environmental pollutants.
特性
IUPAC Name |
1,3,6,8-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWQPOHDPJIYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164498 | |
| Record name | 1,3,6,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrachloronaphthalene | |
CAS RN |
150224-15-0 | |
| Record name | Naphthalene, 1,3,6,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



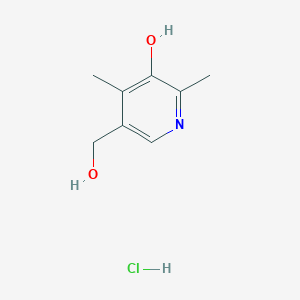
![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
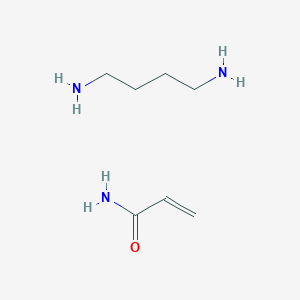
![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)
